H-Tyr-Phe-OH

Vue d'ensemble

Description

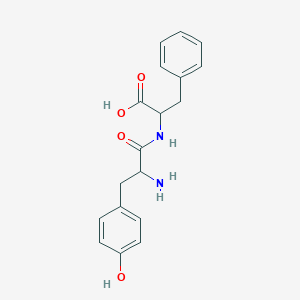

H-Tyr-Phe-OH is a compound that combines the structural features of both tyrosine and phenylalanine, two aromatic amino acids These amino acids play crucial roles in protein synthesis and are involved in various metabolic pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tyrosylphenylalanine typically involves the coupling of tyrosine and phenylalanine derivatives. One common method is the use of peptide synthesis techniques, where the carboxyl group of one amino acid is activated and coupled with the amino group of the other amino acid. This can be achieved using reagents such as carbodiimides or other coupling agents under controlled conditions .

Industrial Production Methods

Industrial production of tyrosylphenylalanine may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound. These microorganisms can be designed to express enzymes that catalyze the formation of tyrosylphenylalanine from precursor amino acids .

Analyse Des Réactions Chimiques

Types of Reactions

H-Tyr-Phe-OH can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.

Reduction: The aromatic rings can participate in reduction reactions under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine can be employed.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced aromatic compounds.

Substitution: Nitrated or halogenated derivatives.

Applications De Recherche Scientifique

Peptide Synthesis and Modification

H-Tyr-Phe-OH is utilized as a building block in peptide synthesis. Its unique structure allows for the incorporation of tyrosine and phenylalanine residues into larger peptide chains. This dipeptide serves as a precursor for various bioactive compounds, enhancing their therapeutic potential .

Case Study: Selective Peptide Cleavage

A significant application of this compound involves its role in selective peptide cleavage. Research demonstrated that treatment with Dess–Martin periodinane (DMP) enabled rapid generation of modified peptides, showcasing high site-selectivity for tyrosine residues. This method facilitates the sequencing of cyclic peptides, simplifying the process and improving efficiency in peptide analysis .

Molecular Recognition

The compound has been studied for its ability to participate in supramolecular chemistry. Specifically, this compound can form complexes with cucurbiturils, which are synthetic receptors that enhance molecular recognition of peptides and proteins. This interaction has implications for developing sensors and drug delivery systems .

Data Table: Binding Affinities

| Host | Peptide/Protein | (M) | ΔH (kcal mol) | −TΔS (kcal mol) |

|---|---|---|---|---|

| Q8·MV | This compound | 1.2 × 10 | −15.6 | 8.6 |

Biomarker Development

Recent studies indicate that this compound can serve as a biomarker for differentiating between benign thyroid nodules and thyroid cancer. Its activity as a xanthine oxidase inhibitor highlights its potential role in cancer diagnostics .

Drug Delivery Systems

The self-assembly properties of peptides containing this compound have been explored for drug delivery applications. Research indicates that ultrashort peptides can enhance drug absorption, making them promising candidates for formulating effective delivery systems .

Kinetics and Metabolism Studies

Research on the kinetics of phenylalanine and tyrosine metabolism has utilized this compound to understand metabolic pathways better. The compound's role in tracing these amino acids provides insights into metabolic disorders such as phenylketonuria (PKU) and hyperphenylalaninemia .

Mécanisme D'action

The mechanism of action of tyrosylphenylalanine involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing the synthesis of neurotransmitters and other bioactive compounds. The phenolic hydroxyl group of the tyrosine moiety can participate in phosphorylation reactions, playing a role in signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tyrosine: An aromatic amino acid with a phenolic hydroxyl group.

Phenylalanine: An aromatic amino acid with a benzyl side chain.

Tryptophan: Another aromatic amino acid with an indole ring.

Uniqueness

H-Tyr-Phe-OH is unique due to its combined structural features of both tyrosine and phenylalanine, allowing it to participate in a broader range of chemical reactions and biological processes. This dual functionality makes it a valuable compound for various applications in research and industry .

Activité Biologique

H-Tyr-Phe-OH, also known as TIPP (Tyr-Tic-Phe-Phe), is a peptide that exhibits significant biological activity, particularly in the context of opioid receptor interactions. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is a tetrapeptide that consists of the amino acids tyrosine (Tyr) and phenylalanine (Phe), linked to a cyclic component (Tic). The structure can be represented as follows:

This compound primarily interacts with the delta (δ) opioid receptors, which are part of the larger family of opioid receptors involved in pain modulation, mood regulation, and various physiological processes.

Opioid Receptor Affinity

Research has shown that this compound exhibits high affinity for δ opioid receptors. It has been characterized as a selective antagonist in various assays. For instance, it has demonstrated a binding affinity (Ki) in the range of nanomolar concentrations:

| Compound | Ki (nM) | Activity Type |

|---|---|---|

| H-Tyr-Tic-Phe-Phe-OH | 4.80 | δ Antagonist |

| H-Bcp-Tic-Phe-Phe-OH | 0.605 | δ Agonist |

| H-Dmt-Tic-Phe-Phe-OH | 0.196 | δ Agonist |

These values indicate that while this compound functions primarily as an antagonist, modifications to its structure can yield potent agonists with high receptor selectivity .

Case Studies

- Agonist vs Antagonist Behavior : In a comparative study, this compound was found to exhibit high δ receptor selectivity while maintaining antagonist properties. This was demonstrated through various assays measuring its ability to inhibit [3H]diprenorphine binding .

- Modification Impact : The introduction of different amino acid residues in place of Tyr or Phe significantly altered the biological activity of the peptides. For example, substituting Tyr with 6′-Dimethyl-L-Tyrosine (Dmt) resulted in compounds with enhanced μ receptor binding affinity while retaining δ receptor activity .

Selectivity and Efficacy

The selectivity of this compound for δ receptors over μ and κ receptors is crucial for its potential therapeutic applications. Studies indicate that modifications to the peptide can skew selectivity favorably towards δ receptors:

- Selectivity Ratios : The selectivity index for δ vs. μ receptors can reach values greater than 20,000 for certain analogs . This high selectivity is beneficial for minimizing side effects typically associated with μ receptor activation.

Pharmacological Implications

The pharmacological implications of this compound are significant in pain management and treatment strategies for opioid addiction. Its antagonist properties at δ receptors may provide a pathway for developing new analgesics that avoid the addictive potential of traditional opioids.

Propriétés

IUPAC Name |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c19-15(10-13-6-8-14(21)9-7-13)17(22)20-16(18(23)24)11-12-4-2-1-3-5-12/h1-9,15-16,21H,10-11,19H2,(H,20,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWAPUBOXJWXMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392345 | |

| Record name | Tyr-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tyrosyl-Phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17355-11-2 | |

| Record name | Tyr-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tyrosylphenylalanine interact with cytochrome C, and what are the downstream effects?

A1: Tyrosylphenylalanine exhibits a specific reduction capability on cytochrome C, a crucial protein involved in the electron transport chain within mitochondria []. This reduction process is dependent on both the pH of the solution and the concentration of tyrosylphenylalanine. The researchers observed a 50% reduction of cytochrome C at a 10-2 M concentration of tyrosylphenylalanine []. While the exact mechanism requires further investigation, this interaction suggests a potential role for tyrosylphenylalanine in influencing mitochondrial energy production.

Q2: What makes the structure of tyrosylphenylalanine unique in its ability to reduce cytochrome C?

A2: The research highlights the importance of both the phenyl group and the specific arrangement of amino acids in tyrosylphenylalanine for its cytochrome C reduction activity []. When phenylalanine and tyrosine were tested individually, or when their order was reversed (forming phenylalanyltyrosine), the reduction effect was minimal. Similarly, substituting phenylalanine with other amino acids like lysine or arginine in the dipeptide sequence also abolished the reduction effect. These findings strongly suggest that the phenyl group in phenylalanine and the specific dipeptide sequence are essential structural features for the observed cytochrome C reduction by tyrosylphenylalanine.

Q3: Has tyrosylphenylalanine been detected in real-world water samples?

A3: While tyrosylphenylalanine itself has not been directly observed in drinking water, a related finding reveals the presence of iodinated tyrosyl dipeptides, specifically 3-I-/3,5-di-I-Tyr-Ala and 3-I-/3,5-di-I-Tyr-Gly, in treated drinking water, but not in the corresponding raw water sources []. This suggests that tyrosyl dipeptides, potentially originating from tyrosine-containing biomolecules in the raw water, can undergo halogenation during disinfection processes, leading to the formation of these iodinated byproducts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.